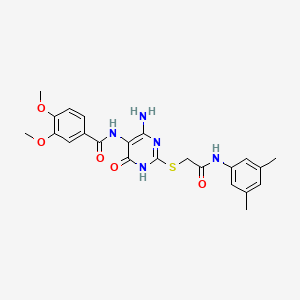
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The compound features a pyrimidine core with various substituents that are essential for its biological activity. The structural formula can be summarized as follows:
Biological Activity Overview
Research indicates that compounds containing pyrimidine and thioether functionalities often exhibit significant biological activities. The following sections detail the specific activities of this compound.
Antimicrobial Activity
Several studies have indicated that derivatives of pyrimidine possess antimicrobial properties. For instance:
- In Vitro Studies : A study by Nassar et al. demonstrated that thioxopyrimidine derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to standard antibiotics like ciprofloxacin .
- Case Study : A synthesized derivative of a similar structure showed 97% inhibition against Gram-positive bacteria due to hydrophobic substituents . This suggests that the presence of the dimethylphenyl group in our compound may enhance its antimicrobial efficacy.
Anticancer Activity
The compound's structural features also suggest potential anticancer properties:
- Mechanism of Action : Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism in cancer cells .
- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that pyrimidine derivatives can induce apoptosis and inhibit cell growth. A related compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity .
Antiviral Activity
The antiviral potential of similar compounds has been explored in various studies:
- HIV Inhibition : A series of 2-pyrazolylmethylthio-pyrimidines were synthesized and evaluated for anti-HIV activity, showing promising results as potential inhibitors . This suggests that our compound may also exhibit similar antiviral properties due to structural similarities.
Data Tables
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-12-7-13(2)9-15(8-12)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-5-6-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSNQGDYJIIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














